REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1[F:11].[C:13]1(=O)[CH2:17][CH2:16][CH2:15][CH2:14]1.[Si]([C:23]#[N:24])(C)(C)C>C(OCC)(=O)C>[CH3:1][NH:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:13]2([C:23]#[N:24])[CH2:17][CH2:16][CH2:15][CH2:14]2)=[CH:6][C:5]=1[F:11]
|
Name
|
|
Quantity
|
62 mg
|
Type
|
reactant
|
Smiles
|
CNC(C1=C(C=C(C=C1)N)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(C1=C(C=C(C=C1)N)F)=O
|
Name
|
|
Quantity
|
0.07 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 13 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified with silica gel column chromatography (dichloromethane:acetone, 95:5)
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(C1=C(C=C(C=C1)NC1(CCCC1)C#N)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |